molecular formula C21H19ClN2O3S B320171 2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B320171
M. Wt: 414.9 g/mol
InChI Key: BDKUUZDXKHDORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is a chemical compound with the molecular formula C21H19ClN2O3S It is known for its unique structure, which includes a chloro-substituted benzamide core linked to a sulfonylated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a chloro-substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Sulfonylation: The intermediate product is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the sulfonylated intermediate with an ethylaniline derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and sulfonyl moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Derivatives with different substituents replacing the chloro group.

    Oxidation: Oxidized forms of the aniline or sulfonyl groups.

    Reduction: Reduced forms of the aniline or sulfonyl groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(dimethylamino)phenyl)benzamide
  • 2-chloro-N-(4-(4-(2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
  • 4-(methylsulfonyl)phenyl derivatives

Uniqueness

2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of a chloro-substituted benzamide core and a sulfonylated aniline derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

2-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H19ClN2O3S/c1-2-24(17-8-4-3-5-9-17)28(26,27)18-14-12-16(13-15-18)23-21(25)19-10-6-7-11-20(19)22/h3-15H,2H2,1H3,(H,23,25)

InChI Key

BDKUUZDXKHDORJ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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